1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE
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Overview
Description
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline ring, dithiol groups, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE involves multiple steps, starting with the preparation of the quinoline ring system. The reaction typically involves the condensation of an appropriate aniline derivative with a diketone, followed by cyclization and introduction of the dithiol groups. The final step involves the acetylation of the quinoline ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or dithiol groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE: shares structural similarities with other quinoline derivatives and dithiol-containing compounds.
1,1,2,3,3,6-hexamethyl-5-indanyl methyl ketone: Another compound with a complex structure and potential bioactivity.
2,2,6-trimethyl-1,3-dioxin-4-one: A compound with similar functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline ring with dithiol groups and an acetyl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H23NO2S3 |
---|---|
Molecular Weight |
465.7g/mol |
IUPAC Name |
1-[(2Z)-2-(1-acetyl-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone |
InChI |
InChI=1S/C25H23NO2S3/c1-14-11-12-19-18(13-14)20(23(29)25(4,5)26(19)16(3)28)24-30-21(15(2)27)22(31-24)17-9-7-6-8-10-17/h6-13H,1-5H3/b24-20+ |
InChI Key |
SVHOXNKIZQXFJZ-HIXSDJFHSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
Origin of Product |
United States |
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